molecular formula C9H10FN3O B11904327 (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide

Cat. No.: B11904327
M. Wt: 195.19 g/mol
InChI Key: WYOYMRFKHMLJGD-ZETCQYMHSA-N
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Description

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a fluoropyridine moiety attached to an azetidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pyridine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(5-Chloropyridin-2-yl)azetidine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    (S)-N-(5-Bromopyridin-2-yl)azetidine-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chlorine and bromine analogs .

Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

(2S)-N-(5-fluoropyridin-2-yl)azetidine-2-carboxamide

InChI

InChI=1S/C9H10FN3O/c10-6-1-2-8(12-5-6)13-9(14)7-3-4-11-7/h1-2,5,7,11H,3-4H2,(H,12,13,14)/t7-/m0/s1

InChI Key

WYOYMRFKHMLJGD-ZETCQYMHSA-N

Isomeric SMILES

C1CN[C@@H]1C(=O)NC2=NC=C(C=C2)F

Canonical SMILES

C1CNC1C(=O)NC2=NC=C(C=C2)F

Origin of Product

United States

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